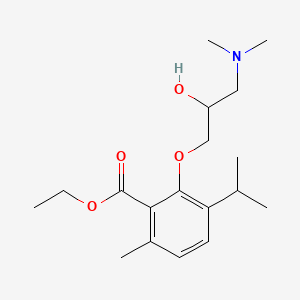
Ethyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Hydroxy-3-(dimethylamino)propoxy]-p-cymene-2-carboxylic acid ethyl ester is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-3-(dimethylamino)propoxy]-p-cymene-2-carboxylic acid ethyl ester typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Esterification: The carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Hydroxylation: Introduction of the hydroxyl group through oxidation reactions.
Amination: The dimethylamino group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Hydroxy-3-(dimethylamino)propoxy]-p-cymene-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction of the ester group to form alcohols.
Substitution: Nucleophilic substitution reactions involving the dimethylamino group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Acid or base catalysts for esterification and amination reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Introduction of various functional groups replacing the dimethylamino group.
Applications De Recherche Scientifique
3-[2-Hydroxy-3-(dimethylamino)propoxy]-p-cymene-2-carboxylic acid ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-[2-Hydroxy-3-(dimethylamino)propoxy]-p-cymene-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[2-Hydroxy-3-(dimethylamino)propoxy]-p-cymene-2-carboxylic acid methyl ester
- 3-[2-Hydroxy-3-(dimethylamino)propoxy]-p-cymene-2-carboxylic acid propyl ester
Uniqueness
3-[2-Hydroxy-3-(dimethylamino)propoxy]-p-cymene-2-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to its methyl or propyl counterparts.
Propriétés
Numéro CAS |
53251-81-3 |
|---|---|
Formule moléculaire |
C18H29NO4 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
ethyl 2-[3-(dimethylamino)-2-hydroxypropoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C18H29NO4/c1-7-22-18(21)16-13(4)8-9-15(12(2)3)17(16)23-11-14(20)10-19(5)6/h8-9,12,14,20H,7,10-11H2,1-6H3 |
Clé InChI |
SNFZSVZRZFZVIV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1OCC(CN(C)C)O)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



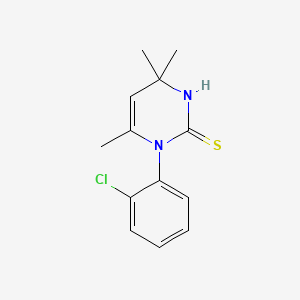
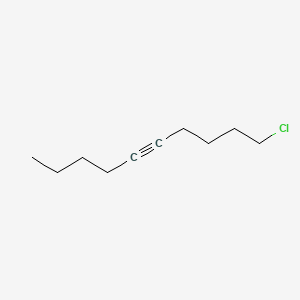

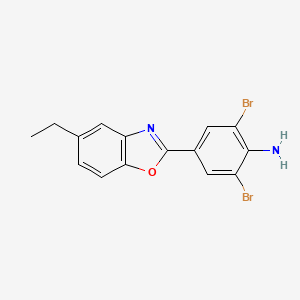
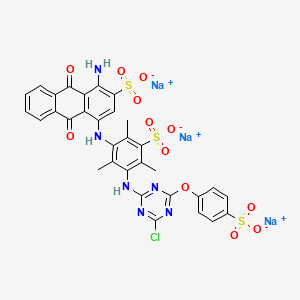
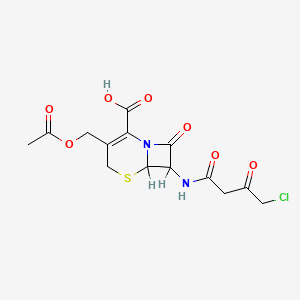
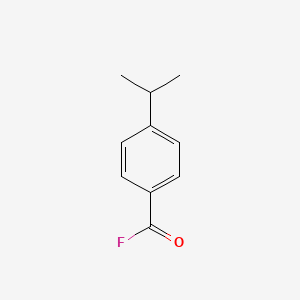
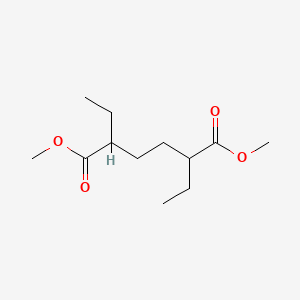
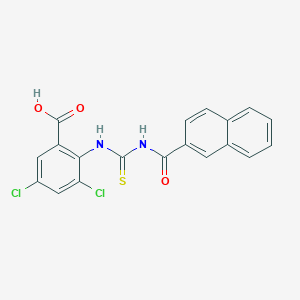
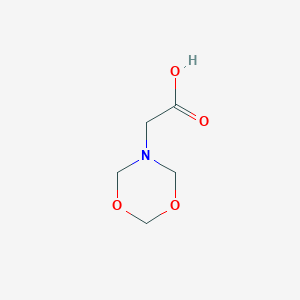
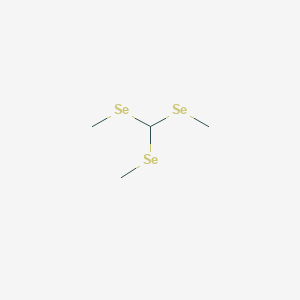
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
![3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798792.png)
